N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
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Overview
Description
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethane-1,2-diamine moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine typically involves the bromination of pyridine followed by the introduction of the ethane-1,2-diamine group. One common method involves the reaction of 5-bromopyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to remove the bromine atom, forming a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Pyridine derivatives without the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N1-(5-Chloropyrid-2-yl)ethane-1,2-diamine
- N1-(5-Fluoropyrid-2-yl)ethane-1,2-diamine
- N1-(5-Iodopyrid-2-yl)ethane-1,2-diamine
Uniqueness
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMVWFMHDTXQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443084 |
Source
|
Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-66-2 |
Source
|
Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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